1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione
CAS No.:
Cat. No.: VC13673955
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O3 |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 1-(6-aminooxyhexyl)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C10H16N2O3/c11-15-8-4-2-1-3-7-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2 |
| Standard InChI Key | BTYLBZCHKFVAAA-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CCCCCCON |
| Canonical SMILES | C1=CC(=O)N(C1=O)CCCCCCON |
Introduction
Chemical Reactivity and Functionalization Pathways
The compound’s reactivity is governed by two primary sites:
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Pyrrole Dione Core: The electron-deficient carbonyl groups facilitate nucleophilic attacks, enabling ring-opening reactions or cross-coupling with amines or thiols.
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Aminooxy Group: This moiety participates in oxime ligation, reacting selectively with ketones or aldehydes to form stable oxime bonds—a key reaction in bioconjugation chemistry.
Table 1: Representative Reactions and Applications
| Reaction Type | Reagents/Conditions | Application Example |
|---|---|---|
| Oxime Ligation | Ketones, aldehydes, pH 4–6 | Antibody-drug conjugate synthesis |
| Nucleophilic Substitution | Alkyl halides, Mitsunobu conditions | Polymer functionalization |
| Reductive Amination | NaBH₃CN, aldehydes | Peptide modification |
These pathways underscore its utility in designing targeted drug delivery systems or functionalized biomaterials.
Comparative Analysis with Structural Analogs
To contextualize its uniqueness, consider the following analogs:
| Compound | Key Structural Difference | Primary Application |
|---|---|---|
| Pyrrole-2,5-dione | Lacks aminooxy side chain | Polymer crosslinking agent |
| 6-Aminohexanoic acid | Carboxylic acid terminus | Biodegradable polymer monomer |
| Hydroxylamine derivatives | Shorter alkyl chains | Metal chelation |
The hexyl spacer in 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione balances hydrophobicity and flexibility, optimizing interactions with biological targets.
Future Directions and Research Opportunities
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Drug Discovery: Screen against kinase or protease targets leveraging its electrophilic dione core.
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Smart Materials: Incorporate into stimuli-responsive hydrogels via oxime crosslinking.
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Diagnostic Probes: Develop fluorescent derivatives for imaging intracellular carbonyl species.
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